O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester
Brand Name: Vulcanchem
CAS No.: 112196-57-3
VCID: VC20755704
InChI: InChI=1S/C21H35NO5Si/c1-20(2,3)26-19(24)22-17(18(23)25-7)14-15-10-12-16(13-11-15)27-28(8,9)21(4,5)6/h10-13,17H,14H2,1-9H3,(H,22,24)/t17-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC
Molecular Formula: C21H35NO5Si
Molecular Weight: 409.6 g/mol

O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester

CAS No.: 112196-57-3

Cat. No.: VC20755704

Molecular Formula: C21H35NO5Si

Molecular Weight: 409.6 g/mol

* For research use only. Not for human or veterinary use.

O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester - 112196-57-3

CAS No. 112196-57-3
Molecular Formula C21H35NO5Si
Molecular Weight 409.6 g/mol
IUPAC Name methyl (2S)-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C21H35NO5Si/c1-20(2,3)26-19(24)22-17(18(23)25-7)14-15-10-12-16(13-11-15)27-28(8,9)21(4,5)6/h10-13,17H,14H2,1-9H3,(H,22,24)/t17-/m0/s1
Standard InChI Key BPHHRKYVWXIBMQ-KRWDZBQOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC

O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester is a derivative of the amino acid L-tyrosine, modified to enhance its stability and reactivity in synthetic applications. This compound features a tert-butyldimethylsilyl group, which serves as a protective group for the hydroxyl functional group of tyrosine, and a tert-butoxycarbonyl group protecting the amino group, making it suitable for peptide synthesis and other organic reactions.

Synthesis and Preparation

The synthesis of O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester involves multiple steps, starting from L-tyrosine. The process typically includes:

  • Protection of the Amino Group: The amino group is protected with a tert-butoxycarbonyl (Boc) group.

  • Protection of the Hydroxyl Group: The hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group.

  • Esterification: The final step involves esterification with methanol to form the methyl ester.

Proteomics Research

This compound is widely used in proteomics research for the study of proteins and their functions, aiding in the identification and quantification of proteins in complex biological samples.

Drug Development

It is utilized in the synthesis of peptide-based drugs, contributing to the development of new therapeutic agents.

Biochemical Studies

The compound is employed in various biochemical assays to study enzyme activities and protein interactions.

Chemical Reactions and Mechanisms

O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions require specific conditions and reagents to achieve desired products.

Types of Reactions

  • Oxidation: Involves the use of oxidizing agents.

  • Reduction: Uses reducing agents.

  • Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate.

  • Reducing Agents: Lithium aluminum hydride.

  • Catalysts: Various catalysts for substitution reactions.

  • Conditions: Controlled temperatures and specific solvents.

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